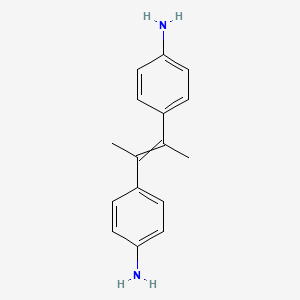
Benzenamine, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis-: is an organic compound with the molecular formula C18H22N2. It is a derivative of benzenamine, featuring two benzenamine groups connected by a 1,2-dimethyl-1,2-ethenediyl bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- typically involves the reaction of benzenamine derivatives with appropriate alkylating agents. One common method is the reaction of 4-aminobenzene with 1,2-dimethyl-1,2-dibromoethane under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- can undergo oxidation reactions, typically forming quinonoid structures.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: It can participate in electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of the benzenamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism by which Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
- Benzenamine, 4,4’-(1,2-ethanediyl)bis-
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 2,4-dimethyl-
Comparison:
- Benzenamine, 4,4’-(1,2-ethanediyl)bis- has a similar structure but lacks the dimethyl groups, which can influence its reactivity and applications.
- Benzenamine, 4,4’-methylenebis- features a methylene bridge instead of the 1,2-dimethyl-1,2-ethenediyl bridge, affecting its chemical properties and uses.
- Benzenamine, 2,4-dimethyl- has methyl groups at different positions, leading to different reactivity and potential applications.
Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- is unique due to its specific structural features, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
93018-94-1 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
4-[3-(4-aminophenyl)but-2-en-2-yl]aniline |
InChI |
InChI=1S/C16H18N2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10H,17-18H2,1-2H3 |
Clé InChI |
PPHWHFGPDYLVJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


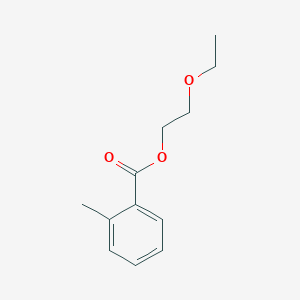
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
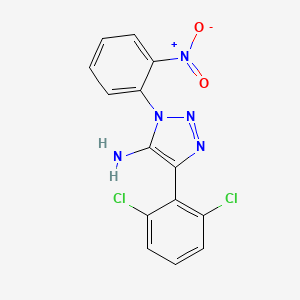
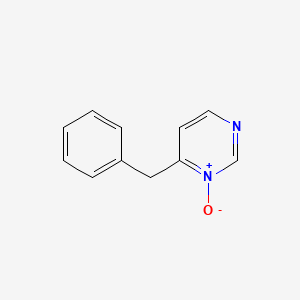

![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
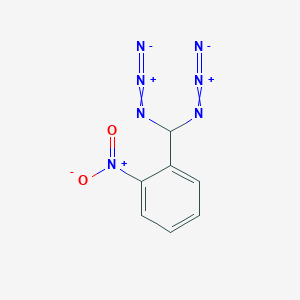
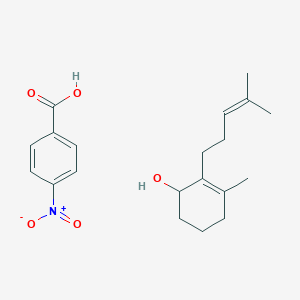
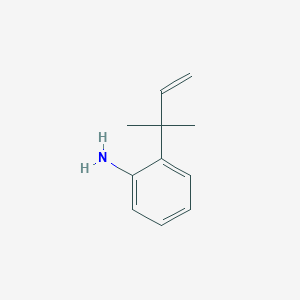
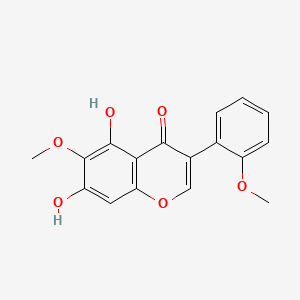
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
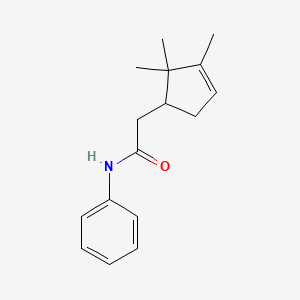
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
